N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is an intriguing chemical compound notable for its complex structure and diverse reactivity. This compound falls within the class of sulfonamides and features multiple functional groups including thiophene rings, making it relevant for various chemical, biological, and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be achieved through multi-step organic synthesis. Typically, the preparation involves:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is prepared through a Pictet-Spengler reaction involving a suitable amine and an aldehyde.
Addition of thiophene-2-yl group: The thiophene moiety is introduced via a Suzuki coupling reaction, which uses palladium as a catalyst.
Sulfonamide formation: Finally, the sulfonyl chloride is reacted with the amine group to form the sulfonamide bond under mild conditions, often using a base such as triethylamine.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is critical to maximize yield and purity. The process typically involves:
Catalysts and solvents: Use of high-purity catalysts and solvents to ensure consistency.
Reaction monitoring: Implementation of real-time analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction and ensure quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reductive conditions can target the nitro group to form amines.
Substitution: The thiophene rings facilitate electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted thiophene derivatives: From substitution reactions.
Scientific Research Applications
This compound has a wide range of applications across various fields:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a drug candidate, particularly in the areas of antimicrobial and anticancer research.
Industry: Possible use in materials science for the development of novel polymers and conductive materials.
Mechanism of Action
Effects and Molecular Targets
The exact mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide varies based on its application, but generally:
Binding to enzymes: The sulfonamide group mimics the structure of natural substrates, enabling the compound to inhibit specific enzymes.
Pathway modulation: The compound can modulate pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique compared to other sulfonamides due to its:
Structural complexity: The combination of dihydroisoquinoline and thiophene rings is uncommon.
Reactivity: Its multiple functional groups enable a wide range of chemical reactions.
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antimicrobial properties.
Tolbutamide: Another sulfonamide used as an antidiabetic drug.
Sulfathiazole: Known for its use as an antibiotic.
This compound holds significant promise in various fields due to its complex structure and versatile reactivity, making it a subject of ongoing scientific investigation.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAULDZTYYZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.